molecular formula C9H8BrFO2 B154203 Methyl 4-(bromomethyl)-3-fluorobenzoate CAS No. 128577-47-9

Methyl 4-(bromomethyl)-3-fluorobenzoate

Cat. No. B154203
Key on ui cas rn: 128577-47-9
M. Wt: 247.06 g/mol
InChI Key: OJBQAHZJVDWSFD-UHFFFAOYSA-N
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Patent
US07566781B2

Procedure details

A mixture of methyl 4-bromomethyl-3-fluorobenzenecarboxylate (240 mg) and triethyl phosphite (0.32 mL) was heated at 145° C. for 2 hours. The reaction solution was purified through silica gel column chromatography (ethyl acetate/methanol=9/1) to obtain the entitled compound (300 mg).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([O:11][CH3:12])=[O:10])=[CH:5][C:4]=1[F:13].[P:14]([O:21]CC)([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17]>>[CH2:16]([O:15][P:14]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([O:11][CH3:12])=[O:10])=[CH:5][C:4]=1[F:13])([O:18][CH2:19][CH3:20])=[O:21])[CH3:17]

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
BrCC1=C(C=C(C=C1)C(=O)OC)F
Name
Quantity
0.32 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was purified through silica gel column chromatography (ethyl acetate/methanol=9/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(OCC)CC1=C(C=C(C=C1)C(=O)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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